REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](I)[CH:3]=1.[Li]CCCC.CCCCCC.[NH2:20][C:21]1[C:32]([CH3:33])=[CH:31][CH:30]=[CH:29][C:22]=1[C:23](N(OC)C)=[O:24].Cl>C1COCC1>[NH2:20][C:21]1[C:32]([CH3:33])=[CH:31][CH:30]=[CH:29][C:22]=1[C:23]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([F:1])[CH:3]=1)=[O:24]
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Name
|
|
Quantity
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13.61 mL
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Type
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reactant
|
Smiles
|
FC1=CC(=CC=C1)I
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Name
|
|
Quantity
|
120 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
6.43 g
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Type
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reactant
|
Smiles
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NC1=C(C(=O)N(C)OC)C=CC=C1C
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
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149 mL
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Type
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reactant
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Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
|
The solution was stirred at −78° C. for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
to give a slightly cloudy yellow solution
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Type
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WASH
|
Details
|
rinsed with THF (5 ml)
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Type
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ADDITION
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Details
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The resulting mixture was diluted with 10% aq LiCl
|
Type
|
EXTRACTION
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Details
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The mixture was extracted with Et2O
|
Type
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WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
The resulting residue was purified on silica gel column (220 g ISCO)
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Type
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WASH
|
Details
|
eluting with a gradient from 10% EtOAc/hexane to 30% EtOAc/hexane
|
Type
|
CUSTOM
|
Details
|
The product was collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC=C1C)C(=O)C1=CC(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.11 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |